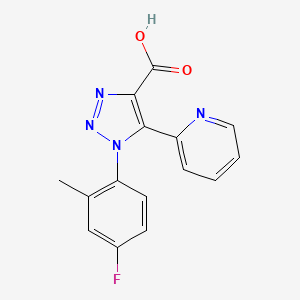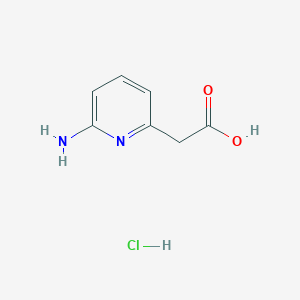
(6-Amino-pyridin-2-yl)-acetic acid hydrochloride
説明
“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 . It’s often used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is determined by its molecular formula, C7H9ClN2O2 . The compound contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” can be complex and varied. For example, the transformation of similar compounds has been proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .
Physical And Chemical Properties Analysis
“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a white or gray crystalline powder with a melting point of 135°C . Its exact mass is 188.0352552 g/mol and it has a molecular weight of 188.61 g/mol .
科学的研究の応用
Crystal Structure Analysis
The compound has been used in crystal structure analysis, such as in the study of the crystal structure of fluroxypyr, a pyridine herbicide. This study highlighted the interactions and bonding within the crystal structure of the herbicide (Park, Choi, Kwon, & Kim, 2016).
Synthesis of Anticancer Agents
It plays a role in the synthesis of potential anticancer agents, particularly in the formation of pyridooxazines and pyridothiazines, which have been evaluated for their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Synthesis of Amino Acid Derivatives
This compound is involved in the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid, which have potential biological activity. The synthesis process includes the introduction of a pyridine fragment into amino acid structures (Shilin, Voitenko, & Nechai, 2019).
Metal Ion Binding Studies
It has been used in studies examining metal ion binding, such as the condensation with the terminal amino group of a dipeptide to generate derivatives with ATCUN-like metal ion binding sites (Boa, Crane, Kowalczyk, & Sultana, 2005).
Molecular Docking and Screening
The compound features in molecular docking and screening studies, like the synthesis of novel pyridine derivatives for potential biological activity screening (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antibacterial and Antifungal Activities
It is also utilized in the synthesis of new compounds for studying their antibacterial and antifungal activities, as shown in the synthesis of new pyridine derivatives (Patel & Agravat, 2007).
Fluorescence Properties and Antibacterial Activity
Research involving the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties, as well as antibacterial activity, also utilizes this compound (Girgis, Kalmouch, & Hosni, 2004).
将来の方向性
The future directions in the research and application of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” and similar compounds are vast. They are often used as scaffolds for the development of new biologically active compounds . The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research .
特性
IUPAC Name |
2-(6-aminopyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFDIFMZMXNCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-pyridin-2-yl)-acetic acid hydrochloride | |
CAS RN |
1965308-87-5 | |
| Record name | 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



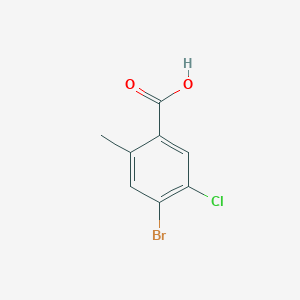
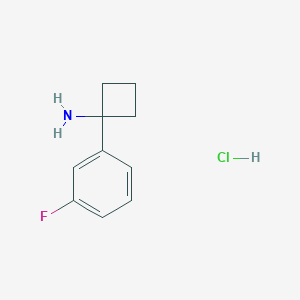


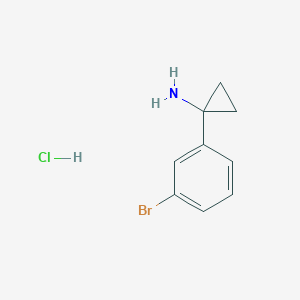
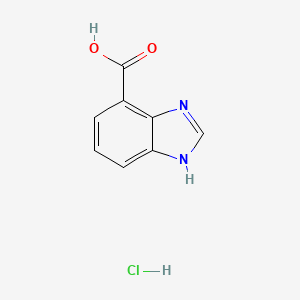
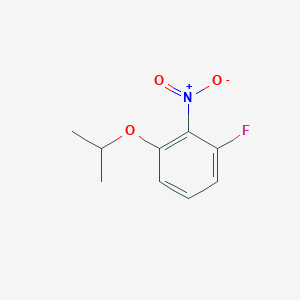
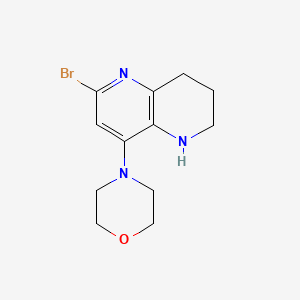
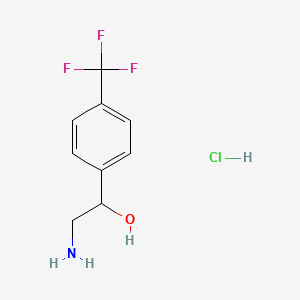
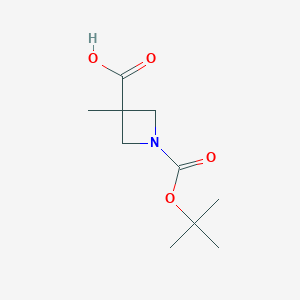
![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)
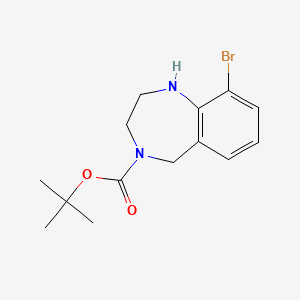
![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
